2-Pyrazol-1-ylmethyl-benzoic acid
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Overview
Description
“2-Pyrazol-1-ylmethyl-benzoic acid” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives is an important area of organic chemistry . The synthesis of 1-aryl-3,4,5-substituted pyrazoles involves the condensation of 1,3-diketones with arylhydrazines . Precursors were obtained by reaction between 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid with the appropriate primary amine in anhydrous acetic acid .
Molecular Structure Analysis
The molecular structure of “2-Pyrazol-1-ylmethyl-benzoic acid” consists of a pyrazole ring fused with a benzoic acid group . The pyrazole ring is a five-membered heterocyclic structure with two adjacent nitrogen atoms .
Chemical Reactions Analysis
Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Physical And Chemical Properties Analysis
The molecular weight of “2-Pyrazol-1-ylmethyl-benzoic acid” is 202.21 . The InChI key is QEJSUDVSIYAPKL-UHFFFAOYSA-N .
Scientific Research Applications
C11H10N2O2\mathrm{C_{11}H_{10}N_2O_2}C11H10N2O2
and a molecular weight of 202.21 g/mol .Synthetic Chemistry and Preparation Methods
2-Pyrazol-1-ylmethyl-benzoic acid is a versatile compound that can be synthesized using various methods. Recent advances in synthetic chemistry have led to efficient approaches for its preparation. Some notable methods include:
- One-Pot Synthesis from (Hetero)arenes and Carboxylic Acids : Kim et al. developed a swift and effective “one-pot” method for synthesizing pyrazoles, including 2-Pyrazol-1-ylmethyl-benzoic acid. The procedure involves the sequential formation of ketones, β-diketones, and subsequent heterocyclization with hydrazine .
Mechanism of Action
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Benzoic acids
are a class of aromatic carboxylic acids widely used in medicine and food industries due to their antimicrobial properties .
Safety and Hazards
Future Directions
Pyrazole derivatives have garnered significant attention due to their diverse structural significance and biological activities . They have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
2-(pyrazol-1-ylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-5-2-1-4-9(10)8-13-7-3-6-12-13/h1-7H,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJSUDVSIYAPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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